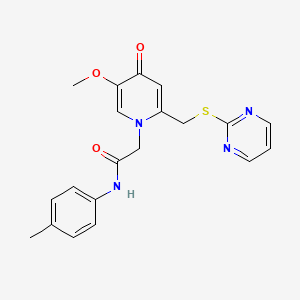
N-(4-(4-cyanophenyl)thiazol-2-yl)-3-(methylthio)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(4-cyanophenyl)thiazol-2-yl)-3-(methylthio)benzamide, also known as CTB, is a chemical compound that has gained significant attention in scientific research in recent years. CTB belongs to the class of thiazole-based compounds, which have been found to exhibit various biological activities. CTB has been studied for its potential use in the treatment of various diseases, including cancer and inflammation.
Mechanism of Action
The mechanism of action of N-(4-(4-cyanophenyl)thiazol-2-yl)-3-(methylthio)benzamide is not fully understood, but it has been proposed that it acts by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. This compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in regulating gene expression. Inhibition of HDACs leads to the activation of tumor suppressor genes and the downregulation of oncogenes, which ultimately results in the inhibition of cancer cell growth.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cancer cells, which leads to cell death. This compound has also been found to inhibit the migration and invasion of cancer cells, which are critical steps in cancer metastasis. Furthermore, this compound has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(4-(4-cyanophenyl)thiazol-2-yl)-3-(methylthio)benzamide is its potent anticancer activity against various cancer cell lines. This compound has also been found to exhibit low toxicity towards normal cells, which makes it a promising candidate for cancer therapy. However, one of the limitations of this compound is its poor solubility in water, which makes it difficult to administer in vivo. Furthermore, the mechanism of action of this compound is not fully understood, which makes it challenging to optimize its therapeutic potential.
Future Directions
There are several future directions for the research on N-(4-(4-cyanophenyl)thiazol-2-yl)-3-(methylthio)benzamide. One of the areas of research is to optimize the synthesis of this compound and its derivatives to improve its solubility and bioavailability. Another area of research is to elucidate the mechanism of action of this compound and its derivatives to optimize their therapeutic potential. Furthermore, the efficacy of this compound in animal models and clinical trials needs to be evaluated to determine its potential as a cancer therapeutic agent.
Synthesis Methods
The synthesis of N-(4-(4-cyanophenyl)thiazol-2-yl)-3-(methylthio)benzamide involves the reaction of 4-cyanophenyl isothiocyanate with 2-aminothiazole, followed by the reaction of the resulting intermediate with 3-(methylthio)benzoic acid. The final product is obtained through purification and characterization using various techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
N-(4-(4-cyanophenyl)thiazol-2-yl)-3-(methylthio)benzamide has been extensively studied for its potential use in cancer therapy. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, which makes it a promising candidate for cancer treatment.
properties
IUPAC Name |
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3OS2/c1-23-15-4-2-3-14(9-15)17(22)21-18-20-16(11-24-18)13-7-5-12(10-19)6-8-13/h2-9,11H,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGVMQHGRYOILLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Ethenylsulfonyl-N-pyrazolo[1,5-a]pyridin-2-ylpropanamide](/img/structure/B2784474.png)


![1-{[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperidine-4-carboxamide](/img/structure/B2784478.png)
![N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2784479.png)

![ethyl 4-(2-(7-ethyl-3-oxo-5-(pyridin-3-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamido)benzoate](/img/structure/B2784483.png)
![Tert-butyl 3-(2-hydroxypropan-2-yl)-3-[(prop-2-enoylamino)methyl]azetidine-1-carboxylate](/img/structure/B2784484.png)




![N-(4-acetylphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2784494.png)
![6-(cinnamylthio)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2784495.png)